
2-(3-Chloro-4-hydroxyphenyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-hydroxyphenyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro and hydroxy group attached to the phenyl ring, along with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This reaction typically requires mild conditions and can be catalyzed by acids.
Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of substituted toluenes. For example, 2-chlorotoluene can be oxidized in the presence of ammonia and air to produce 2-chlorobenzonitrile . This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Chloro-4-hydroxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitriles with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-hydroxyphenyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Chlorobenzonitrile: Similar in structure but lacks the hydroxy group.
4-Chloro-2-nitrobenzonitrile: Contains a nitro group instead of a hydroxy group.
4-(3-Hydroxyphenyl)benzonitrile: Similar structure but without the chloro group.
Uniqueness: 2-(3-Chloro-4-hydroxyphenyl)benzonitrile is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields.
Propiedades
Fórmula molecular |
C13H8ClNO |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
2-(3-chloro-4-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,16H |
Clave InChI |
FTJPNNCMPVMVDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



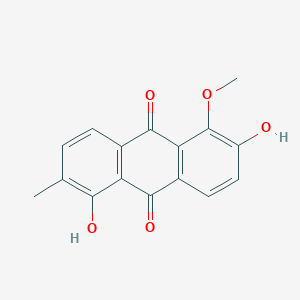
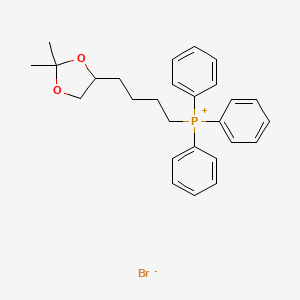
![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
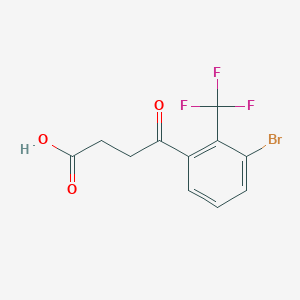
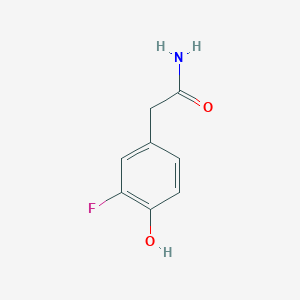
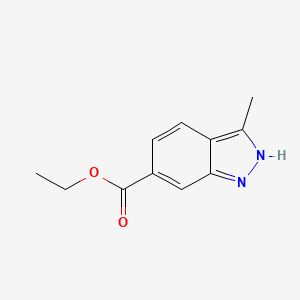
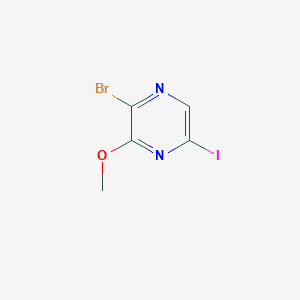
![N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine](/img/structure/B13149149.png)
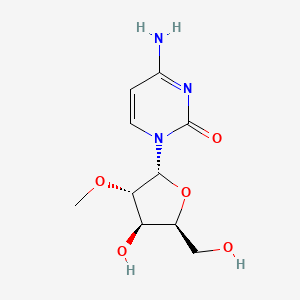

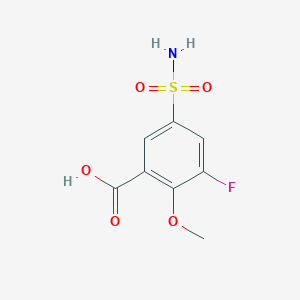

![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
